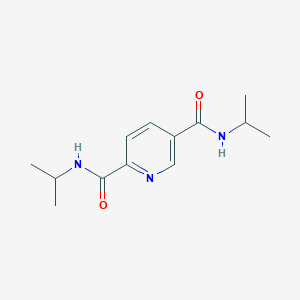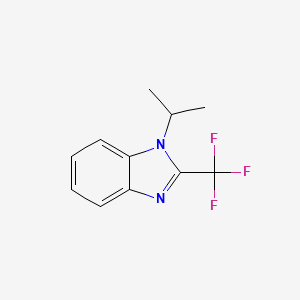
4-(3,4,5-triethoxyphenyl)-3-isoxazolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4,5-triethoxyphenyl)-3-isoxazolamine, also known as TEPO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TEPO is a member of the isoxazole family, which is known for its diverse pharmacological activities.
Mechanism of Action
The mechanism of action of 4-(3,4,5-triethoxyphenyl)-3-isoxazolamine involves its ability to modulate the activity of various enzymes and receptors in the brain. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that plays a role in regulating inflammation and oxidative stress.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of glutathione, a potent antioxidant, in the brain. This can protect neurons from oxidative damage and prevent neurodegeneration. This compound has also been found to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in the brain. These molecules are known to cause cellular damage and can contribute to the development of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
4-(3,4,5-triethoxyphenyl)-3-isoxazolamine has several advantages and limitations for lab experiments. Its neuroprotective and anti-inflammatory properties make it a potential candidate for the treatment of neurodegenerative diseases. However, its low solubility in water can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for the research on 4-(3,4,5-triethoxyphenyl)-3-isoxazolamine. One potential direction is to investigate its potential as a treatment for other inflammatory conditions such as arthritis and asthma. Another direction is to explore its potential as a therapeutic agent for traumatic brain injury and stroke. Additionally, the development of new formulations and delivery methods may improve the solubility and bioavailability of this compound, making it a more effective therapeutic agent.
Conclusion
In conclusion, this compound is a chemical compound that has shown potential for various scientific research applications. Its neuroprotective and anti-inflammatory properties make it a potential candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to develop more effective formulations and delivery methods.
Synthesis Methods
The synthesis of 4-(3,4,5-triethoxyphenyl)-3-isoxazolamine involves the reaction of 3,4,5-triethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then treated with acetic anhydride and sodium acetate to obtain this compound. The purity of the compound can be improved by recrystallization.
Scientific Research Applications
4-(3,4,5-triethoxyphenyl)-3-isoxazolamine has been studied extensively for its potential applications in the field of neuroscience. It has been found to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress. This compound has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. These properties make this compound a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Properties
IUPAC Name |
4-(3,4,5-triethoxyphenyl)-1,2-oxazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-4-18-12-7-10(11-9-21-17-15(11)16)8-13(19-5-2)14(12)20-6-3/h7-9H,4-6H2,1-3H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGKNSFOFGONSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=CON=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-(4-methoxyphenyl)acryloyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5757839.png)



![N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide](/img/structure/B5757877.png)

![N-[2-(4-morpholinyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B5757902.png)


![N-(4-fluorophenyl)-4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarbothioamide](/img/structure/B5757927.png)
![3-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5757928.png)
